molecular formula C13H22ClNO2 B14692173 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride CAS No. 24221-40-7

3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride

Cat. No.: B14692173
CAS No.: 24221-40-7
M. Wt: 259.77 g/mol
InChI Key: QZKGOIDSDBBQQO-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxyphenyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-ethoxybenzaldehyde with dimethylamine and a suitable reducing agent to form the intermediate 3-(dimethylamino)-1-(4-ethoxyphenyl)-1-propanone. This intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(dimethylamino)-1-(4-ethoxyphenyl)-1-propanone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to influence molecular pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(4-methoxyphenyl)-1-propanol hydrochloride
  • 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-butanol hydrochloride
  • 3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanone hydrochloride

Uniqueness

3-(Dimethylamino)-1-(4-ethoxyphenyl)-1-propanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

24221-40-7

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

3-(dimethylamino)-1-(4-ethoxyphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C13H21NO2.ClH/c1-4-16-12-7-5-11(6-8-12)13(15)9-10-14(2)3;/h5-8,13,15H,4,9-10H2,1-3H3;1H

InChI Key

QZKGOIDSDBBQQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CCN(C)C)O.Cl

Origin of Product

United States

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